molecular formula C22H27NO2 B13763405 Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester CAS No. 64046-66-8

Acetic acid, 2-(4-biphenylyl)-2-methyl-, 2-piperidinoethyl ester

Cat. No.: B13763405
CAS No.: 64046-66-8
M. Wt: 337.5 g/mol
InChI Key: QDWYZUCHSFEDPR-UHFFFAOYSA-N
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Description

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate typically involves the reaction of piperidine with 2-(4-phenylphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Piperidin-2-ylethyl 2-(4-methylphenyl)propanoate
  • 2-Piperidin-2-ylethyl 2-(4-chlorophenyl)propanoate
  • 2-Piperidin-2-ylethyl 2-(4-methoxyphenyl)propanoate

Uniqueness

2-Piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenyl-substituted propanoate moiety provides unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

64046-66-8

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-piperidin-2-ylethyl 2-(4-phenylphenyl)propanoate

InChI

InChI=1S/C22H27NO2/c1-17(22(24)25-16-14-21-9-5-6-15-23-21)18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-4,7-8,10-13,17,21,23H,5-6,9,14-16H2,1H3

InChI Key

QDWYZUCHSFEDPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCC3CCCCN3

Origin of Product

United States

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